Sodium 3,4-dichlorobenzenesulphonate

Description

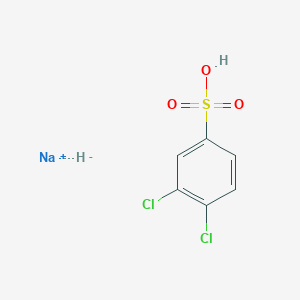

Sodium 3,4-dichlorobenzenesulphonate is an organosulphonate compound characterized by a benzene ring substituted with chlorine atoms at the 3- and 4-positions and a sulphonate (-SO₃⁻) group. The sodium counterion enhances its water solubility, making it suitable for applications in biochemical purification and synthesis. For instance, it is used to form crystalline salts with amino acids like histidine, facilitating their isolation and recrystallization . The electron-withdrawing chlorine substituents influence its reactivity, stability, and interactions in chemical processes.

Properties

CAS No. |

38950-28-6 |

|---|---|

Molecular Formula |

C6H5Cl2NaO3S |

Molecular Weight |

251.06 g/mol |

IUPAC Name |

sodium;3,4-dichlorobenzenesulfonic acid;hydride |

InChI |

InChI=1S/C6H4Cl2O3S.Na.H/c7-5-2-1-4(3-6(5)8)12(9,10)11;;/h1-3H,(H,9,10,11);;/q;+1;-1 |

InChI Key |

MXAHKSOECNQORE-UHFFFAOYSA-N |

SMILES |

[H-].C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl.[Na+] |

Canonical SMILES |

[H-].C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl.[Na+] |

Other CAS No. |

38950-28-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structural Features : Naphthalene backbone with hydroxyl (-OH) at position 7 and sulphonate groups at 1- and 3-positions.

- Counterion : Dipotassium (K₂⁺).

- Key Properties :

- Higher solubility in water due to the dual potassium ions.

- The hydroxyl group enables participation in hydrogen bonding and coordination chemistry.

- Applications : Used as a ligand in metal complexation or intermediate in dye synthesis. Unlike Sodium 3,4-dichlorobenzenesulphonate, its extended aromatic system and hydroxyl group broaden its utility in industrial processes .

Lithium 4-[(5-Amino-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Azo]-2,5-Dichlorobenzenesulphonate

- Structural Features : Benzene ring with chlorine at 2- and 5-positions, an azo (-N=N-) group, and a sulphonate group.

- Counterion : Lithium (Li⁺).

- Key Properties :

- The azo group confers chromophoric properties, making it suitable as a dye or pH indicator.

- Lithium’s smaller ionic radius may reduce solubility compared to sodium salts.

- Applications : Primarily used in textile dyes or biological staining. The chlorine positions (2,5 vs. 3,4) alter steric and electronic effects, impacting reactivity in substitution reactions .

2,3,4,5,6-Pentafluorophenyl 3,4-Dichlorobenzenesulphonate

- Structural Features : 3,4-Dichlorobenzenesulphonate esterified to a pentafluorophenyl group.

- Counterion: None (covalent ester).

- Key Properties :

- Fluorine substituents increase electronegativity and thermal stability.

- Reduced water solubility compared to ionic sulphonates.

- Applications : Likely employed in fluorinated surfactants or specialty reagents where chemical inertness is critical .

Sodium Hydrogen 4-Aminoazobenzene-3,4'-Disulphonate

- Structural Features: Azo-linked benzene rings with amino (-NH₂) and dual sulphonate groups.

- Counterion : Sodium (Na⁺).

- Key Properties :

- The azo group enables vibrant color properties, classifying it as a dye.

- Dual sulphonate groups enhance solubility for aqueous dye formulations.

- Applications : Textile dyeing and pH indicators. Unlike this compound, its functionality is dominated by chromophoric rather than purification roles .

Data Table: Comparative Overview

| Compound Name | Aromatic System | Substituents | Counterion | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| This compound | Benzene | Cl (3,4), -SO₃⁻ | Na⁺ | High | Biochemical purification |

| Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate | Naphthalene | -OH (7), -SO₃⁻ (1,3) | K₂⁺ | Very high | Metal ligands, synthesis |

| Lithium Azo-Dichlorobenzenesulphonate | Benzene | Cl (2,5), -N=N-, -SO₃⁻ | Li⁺ | Moderate | Dyes, indicators |

| Pentafluorophenyl 3,4-Dichlorobenzenesulphonate | Benzene | Cl (3,4), -O-SO₂-C₆F₅ | None | Low | Fluorinated surfactants |

| Sodium Hydrogen 4-Aminoazobenzene-Disulphonate | Benzene (azo-linked) | -NH₂, -SO₃⁻ (3,4') | Na⁺ | High | Textile dyes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.